molecular formula C13H20N2O3S B13371496 Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether

Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether

Cat. No.: B13371496
M. Wt: 284.38 g/mol
InChI Key: LQKXJWHRQNOYJK-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is a chemical compound that features a piperazine ring, a sulfonyl group, and a phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ether or sulfonyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether involves its interaction with molecular targets through its functional groups. The piperazine ring can interact with receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions . These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C13H20N2O3S/c1-11-4-5-13(12(10-11)18-3)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3

InChI Key

LQKXJWHRQNOYJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC

Origin of Product

United States

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